Home > Products > Screening Compounds P90617 > Indium In-111 Pentetreotide
Indium In-111 Pentetreotide - 139096-04-1

Indium In-111 Pentetreotide

Catalog Number: EVT-10913941
CAS Number: 139096-04-1
Molecular Formula: C63H84InN13O19S2
Molecular Weight: 1506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indium In 111 pentetreotide (Octreoscan) has been used in trials studying the diagnostic of SARCOIDOSIS, Solid Tumors, and cushing syndrome.
Indium in-111 pentetreotide is a Radioactive Diagnostic Agent. The mechanism of action of indium in-111 pentetreotide is as a Radiopharmaceutical Activity.
Indium In-111 Pentetreotide is an indium 111 radioconjugate of pentetreotide, the diethylenetriaminopentaacetic (DTPA) conjugate of the human hormone somatostatin peptide analogue (octreotide), used for radioimaging neuroendocrine tumor cells. The pentetreotide moiety of indium In 111 pentetreotide binds to somatostatin receptors (SSTRs), especially type 2 receptors, present on the cell membranes of many types of neuroendocrine tumor cells. Upon binding and internalization, this radioconjugate allows for specific imaging of neuroendocrine tumors that overexpress somatostatin using scintigraphic imaging techniques. In addition, high dose indium In 111 pentetreotide may specifically deliver a cytotoxic dose of gamma radiation to SSTR-positive cells thereby killing SSTR-expressing tumor cells.
See also: Indium IN-111 pentetreotide kit (has subclass).
Overview

Indium In-111 pentetreotide is a radiopharmaceutical agent primarily used in nuclear medicine for the diagnosis and management of neuroendocrine tumors. This compound combines a somatostatin analogue, octreotide, with the radioactive isotope Indium-111. It is marketed under the brand name Octreoscan and has been instrumental in imaging and therapeutic applications related to various types of tumors, particularly those expressing somatostatin receptors.

Source

Indium In-111 pentetreotide is synthesized from octreotide, which is a synthetic analogue of somatostatin, and Indium-111, a radioisotope that emits gamma rays and Auger electrons. The compound is classified as a small molecule and falls under several categories including diagnostic radiopharmaceuticals, neuropeptides, and tumor detection agents .

Classification
  • Type: Small Molecule
  • Drug Categories:
    • Diagnostic Radiopharmaceuticals
    • Hormones
    • Peptide Hormones
    • Indium Radioisotopes
    • Tumor Detection Agents .
Synthesis Analysis

Methods

The synthesis of Indium In-111 pentetreotide involves complex chemical processes where octreotide is conjugated with Indium-111. The typical method includes:

  1. Preparation of Octreotide: Octreotide is synthesized through solid-phase peptide synthesis.
  2. Labeling with Indium-111: The octreotide is then labeled with Indium-111 using a chelation process that ensures the stable attachment of the radioisotope to the peptide.
  3. Purification: Following labeling, the compound undergoes purification to remove unbound Indium-111 and other byproducts.

Technical Details

The labeling efficiency and stability of Indium In-111 pentetreotide are crucial for its effectiveness as a radiopharmaceutical. Typically, the labeling yields are optimized to exceed 90%, ensuring sufficient radioactivity for imaging purposes .

Molecular Structure Analysis

Structure

Indium In-111 pentetreotide has a complex molecular structure characterized by the following formula:

C62H80InN12O19S2\text{C}_{62}\text{H}_{80}\text{In}\text{N}_{12}\text{O}_{19}\text{S}_{2}

The molecular weight is approximately 1472.41 g/mol . The structure includes a somatostatin analogue backbone with functional groups that facilitate binding to somatostatin receptors.

Data

The compound's three-dimensional structure can be analyzed via techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its binding properties and interactions with target receptors.

Chemical Reactions Analysis

Reactions

Indium In-111 pentetreotide undergoes specific interactions upon administration:

  1. Binding to Somatostatin Receptors: The compound selectively binds to somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.
  2. Internalization: Upon binding, the ligand-receptor complex internalizes into the cell, allowing for targeted delivery of radiation to tumor cells.

Technical Details

The radiolabeling process involves coordination chemistry where Indium-111 acts as a metal ion that forms stable complexes with octreotide through chelation, enhancing its pharmacological properties .

Mechanism of Action

Indium In-111 pentetreotide operates primarily through its affinity for somatostatin receptors:

  1. Receptor Binding: The pentetreotide moiety binds to SSTRs on tumor cells.
  2. Internalization and Radiation Delivery: After ligand-receptor interaction, the complex internalizes into the cell, where Indium-111 emits gamma rays and Auger electrons, inducing cytotoxic effects on neoplastic cells.
  3. Diagnostic Imaging: The emitted gamma radiation allows for scintigraphic imaging of tumors using gamma cameras .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a sterile solution for injection.
  • Solubility: Soluble in physiological saline.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and heat.
  • pH Range: Usually formulated at physiological pH (around 7.4) for optimal compatibility with biological tissues.

Relevant data indicate that the compound maintains its integrity during typical clinical use, ensuring effective imaging results .

Applications

Indium In-111 pentetreotide is predominantly used in:

  • Diagnostic Imaging: It is employed in scintigraphy to visualize neuroendocrine tumors, providing critical information on tumor localization and extent.
  • Therapeutic Monitoring: Used in clinical settings to assess treatment responses in patients with neuroendocrine tumors.
  • Research Applications: Investigated in clinical trials for its efficacy in various conditions such as sarcoidosis and Cushing syndrome .
Molecular Mechanisms of Receptor Targeting

Somatostatin Receptor Subtype Affinity Profiling (Somatostatin Receptor Subtype 2/Somatostatin Receptor Subtype 5 Dominance)

Indium In-111 Pentetreotide, also known as [Indium In-111-Diethylenetriaminepentaacetic acid-Phenylalanine-1-octreotide] or [Indium In-111-pentetreotide], functions through highly specific interactions with somatostatin receptors (SSTRs). These receptors belong to the G-protein-coupled receptor superfamily, comprising five distinct subtypes (Somatostatin Receptor Subtype 1 to Somatostatin Receptor Subtype 5). Indium In-111 Pentetreotide exhibits a well-defined and dominant binding affinity profile:

  • High Affinity: Somatostatin Receptor Subtype 2 (half-maximal inhibitory concentration in the low nanomolar range) and Somatostatin Receptor Subtype 5 (moderate nanomolar affinity) [1] [4] [5].
  • Low/Moderate Affinity: Somatostatin Receptor Subtype 3 (significantly lower affinity compared to Somatostatin Receptor Subtype 2) [1] [4].
  • Negligible Affinity: Somatostatin Receptor Subtype 1 and Somatostatin Receptor Subtype 4 [1] [4] [5].

This selective affinity profile is intrinsic to the octreotide moiety of Indium In-111 Pentetreotide, a cyclic octapeptide analog of native somatostatin-14. The molecular structure of octreotide, particularly the presence of D-Phenylalanine at position 1 and the C-terminal threoninol, confers its preferential binding to Somatostatin Receptor Subtype 2 and Somatostatin Receptor Subtype 5 [4] [5]. The expression density of Somatostatin Receptor Subtype 2 on the cell membrane of neuroendocrine tumor cells is the primary determinant of Indium In-111 Pentetreotide uptake intensity observed in diagnostic scintigraphy. Tumors with high Somatostatin Receptor Subtype 2 density, such as carcinoids, pancreatic neuroendocrine tumors (excluding many insulinomas), paragangliomas, and pituitary adenomas, typically demonstrate strong radiotracer accumulation [1] [4] [7]. Somatostatin Receptor Subtype 5 binding contributes to the uptake in tumors co-expressing this subtype [5] [10].

Table 1: Somatostatin Receptor Subtype Affinity Profile of Indium In-111 Pentetreotide

Somatostatin Receptor SubtypeAffinity LevelMolecular BasisPrimary Tumor Relevance
Somatostatin Receptor Subtype 2 (Somatostatin Receptor Subtype 2)HighD-Phe¹, Thr(ol)⁴, Lys⁵ in octreotide structureCarcinoid, Gastrinoma, Paraganglioma, Pituitary adenoma
Somatostatin Receptor Subtype 5 (Somatostatin Receptor Subtype 5)ModerateOverall octreotide conformationCo-expression in many Somatostatin Receptor Subtype 2-positive tumors
Somatostatin Receptor Subtype 3 (Somatostatin Receptor Subtype 3)LowSuboptimal structural fitLimited contribution
Somatostatin Receptor Subtype 1 (Somatostatin Receptor Subtype 1)NegligibleLack of specific binding motifsNot targeted
Somatostatin Receptor Subtype 4 (Somatostatin Receptor Subtype 4)NegligibleLack of specific binding motifsNot targeted

Ligand-Receptor Binding Dynamics in Neuroendocrine Tumors

The binding of Indium In-111 Pentetreotide to Somatostatin Receptor Subtype 2 and Somatostatin Receptor Subtype 5 on neuroendocrine tumor cells is a dynamic process governed by biochemical kinetics and receptor availability:

  • Initial Binding: Following intravenous administration, Indium In-111 Pentetreotide circulates in the bloodstream. The octreotide moiety recognizes and binds with high specificity to the extracellular domains of Somatostatin Receptor Subtype 2 (and to a lesser extent, Somatostatin Receptor Subtype 5) expressed on the tumor cell surface. This binding is a reversible, concentration-dependent process [1] [5] [10].
  • Affinity and Receptor Density: The strength of the binding (affinity, measured by dissociation constant, Kd) and the number of available receptors per cell (receptor density, Bmax) are crucial factors influencing the total amount of radiotracer accumulated at the tumor site. Tumors with high Somatostatin Receptor Subtype 2 density and high receptor expression levels exhibit significantly greater uptake [1] [4] [7].
  • Internalization: A critical step following ligand binding is receptor-mediated internalization. The Indium In-111 Pentetreotide-Somatostatin Receptor Subtype complex undergoes endocytosis. This process is primarily mediated by clathrin-coated pits, leading to the formation of endosomes inside the tumor cell cytoplasm [3] [5] [8]. Internalization serves two key purposes:
  • Signal Termination: It contributes to the physiological desensitization of the somatostatin signaling pathway.
  • Radiotracer Retention: It traps the radiolabeled ligand (Indium In-111 Pentetreotide) inside the cell, preventing its immediate washout and enabling prolonged signal detection during imaging (typically at 4, 24, and sometimes 48 hours post-injection) [1] [4].
  • Impact on Imaging: The kinetics of binding and internalization directly influence the optimal imaging windows. Early images (4 hours) may show vascular structures and areas of high perfusion/rapid uptake. Delayed images (24-48 hours) benefit from clearance of background activity (primarily renal excretion) and progressive internalization/trapping of the radiotracer within receptor-positive tumor cells, resulting in improved tumor-to-background ratios [1] [4]. Factors like tumor perfusion, receptor accessibility, and the presence of endogenous somatostatin or therapeutic somatostatin analogs (which can compete for receptor binding if administered too close to the scan) can modulate these dynamics [4].

Table 2: Key Kinetic Parameters Influencing Indium In-111 Pentetreotide Tumor Uptake

ParameterSymbolImpact on UptakeFactors Influencing Parameter
Receptor DensityBmaxDirectly proportional: Higher Bmax = Higher UptakeTumor type, differentiation status, grade
Binding AffinityKd (Dissociation Constant)Inversely proportional: Lower Kd (higher affinity) = Stronger BindingSomatostatin Receptor Subtype expression profile, specific receptor mutations
Internalization RateKintDirectly proportional: Faster internalization = Enhanced retentionReceptor subtype (Somatostatin Receptor Subtype 2 internalizes efficiently), cellular machinery
Plasma ClearanceT1/2Affects availability: Slower clearance = Longer exposureRenal function, protein binding

Intracellular Trafficking and Nuclear Translocation Mechanisms

The journey of Indium In-111 Pentetreotide continues after internalization, involving intricate intracellular pathways with significant implications for both imaging and potential therapy:

  • Endosomal Trafficking: Following clathrin-mediated endocytosis, the Indium In-111 Pentetreotide-Somatostatin Receptor Subtype complex resides within early endosomes. The acidic environment of the endosome often triggers dissociation of the ligand from the receptor. The receptor may then recycle back to the cell membrane (particularly Somatostatin Receptor Subtype 2) or undergo degradation in lysosomes [3] [5] [10].
  • Ligand Fate: The dissociated Indium In-111 Pentetreotide, still complexed to Diethylenetriaminepentaacetic acid, faces several potential fates:
  • Lysosomal Degradation: A significant portion is trafficked to lysosomes, where peptidases can degrade the octreotide peptide. The Indium In-111, however, remains trapped within the lysosome due to the stability of the Indium In-111-Diethylenetriaminepentaacetic acid complex. This lysosomal sequestration is a major mechanism for the prolonged intracellular retention of the radioactivity observed in tumors [1] [5].
  • Efflux: Some fraction may be extruded from the cell via efflux pumps, contributing to background activity and clearance.
  • Nuclear Translocation: A unique and therapeutically relevant aspect involves the potential translocation of a small fraction of internalized Indium In-111 Pentetreotide, or more specifically, the radionuclide Indium In-111, to the nucleus. While the octreotide-Diethylenetriaminepentaacetic acid complex itself does not possess a classical nuclear localization signal, studies suggest mechanisms for nuclear proximity:
  • Retrograde Transport: There is evidence suggesting that internalized somatostatin or its analogs can undergo retrograde transport via the Golgi apparatus and endoplasmic reticulum [3] [8]. This pathway may bring the radioligand complex into closer proximity to the nucleus.
  • Direct Membrane Interaction: Some internalized ligands may interact with nuclear membrane components.
  • Importin Involvement: Hypotheses suggest potential interactions with importin proteins, although this is less well-defined for peptide-receptor complexes than for classical nuclear proteins [3] [8].
  • Significance of Nuclear Proximity: The significance of nuclear translocation, even if minimal, lies in the decay characteristics of Indium In-111. Indium In-111 decays by electron capture, emitting gamma photons (171 keV and 245 keV) useful for imaging, but also emitting short-range Auger electrons. Auger electrons have a very short path length in tissue (nanometers to micrometers) but deposit a high density of energy along their track. For this energy to cause significant DNA damage (double-strand breaks) and exert potent cytotoxic effects, the radionuclide must be very close to or within the nucleus [3] [8] [9]. Therefore, the mechanisms facilitating nuclear translocation, however inefficient for Indium In-111 Pentetreotide compared to smaller or more lipophilic compounds, are crucial for understanding its potential therapeutic applications beyond diagnosis. The lysosomal sequestration remains the dominant pathway for diagnostic signal retention, while nuclear proximity underpins experimental therapeutic strategies using high doses of Indium In-111 Pentetreotide or analogs labeled with therapeutic Auger electron emitters [3] [5] [8].

Properties

CAS Number

139096-04-1

Product Name

Indium In-111 Pentetreotide

IUPAC Name

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+)

Molecular Formula

C63H84InN13O19S2

Molecular Weight

1506.4 g/mol

InChI

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3

InChI Key

ONJXCGCIKIYAPL-UHFFFAOYSA-K

Canonical SMILES

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.